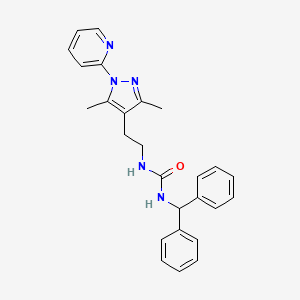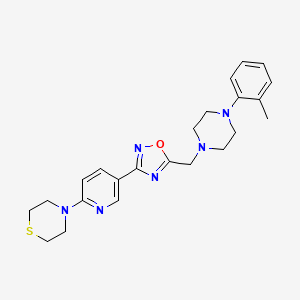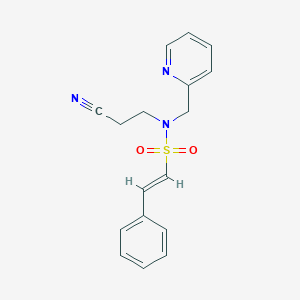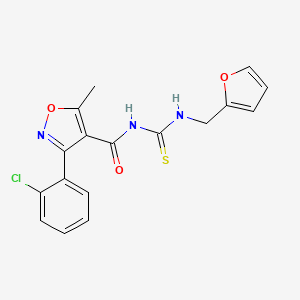
1-benzhydryl-3-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzhydryl-3-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea, commonly known as BPPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPPU belongs to the class of urea derivatives and is known to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of BPPU is not fully understood, but it is believed to involve the inhibition of protein kinase CK2. BPPU has been shown to bind to the ATP-binding site of CK2 and inhibit its activity. CK2 is known to play a critical role in various cellular processes, and inhibition of its activity by BPPU may lead to the disruption of these processes, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
BPPU has been reported to exhibit various biochemical and physiological effects, including anticancer, anti-inflammatory, and antiviral activities. BPPU has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BPPU has been shown to exhibit antiviral activity against HIV-1 and HCV by inhibiting the activity of viral proteases.
実験室実験の利点と制限
BPPU has several advantages as a research tool. It is a potent inhibitor of protein kinase CK2 and exhibits various biochemical and physiological effects. BPPU is also relatively stable and can be easily synthesized in the laboratory. However, BPPU has some limitations as a research tool. It is a complex molecule that requires careful attention to detail during synthesis. BPPU also exhibits some toxicity, and its use in vivo requires careful evaluation.
将来の方向性
There are several future directions for the research on BPPU. One potential direction is the development of BPPU derivatives with improved potency and selectivity. Another potential direction is the evaluation of BPPU in animal models to determine its efficacy and toxicity in vivo. The use of BPPU as a potential therapeutic agent for cancer and other diseases also requires further investigation. Overall, the research on BPPU has the potential to lead to the development of new drugs and therapies for various diseases.
合成法
The synthesis of BPPU involves the reaction of benzhydryl isocyanate with 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography. The synthesis of BPPU is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
BPPU has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. BPPU has also been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity has been proposed as a potential strategy for the treatment of cancer and other diseases.
特性
IUPAC Name |
1-benzhydryl-3-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O/c1-19-23(20(2)31(30-19)24-15-9-10-17-27-24)16-18-28-26(32)29-25(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-15,17,25H,16,18H2,1-2H3,(H2,28,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJPFOGOTDBTSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzhydryl-3-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(cyanomethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2400948.png)
![N~6~-(3-fluoro-4-methylphenyl)-N~6~-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2400949.png)

![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2400953.png)
![1-[(2-Methylhex-5-en-3-yl)amino]propan-2-ol](/img/structure/B2400954.png)




![Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate](/img/structure/B2400961.png)

![2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2400966.png)